molecular formula C18H18O3 B3054374 (2E)-1-(4-Ethoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one CAS No. 6002-50-2

(2E)-1-(4-Ethoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one

Cat. No.: B3054374
CAS No.: 6002-50-2
M. Wt: 282.3 g/mol
InChI Key: LIPQXABAYAKUJH-KPKJPENVSA-N
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Description

(2E)-1-(4-Ethoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one is an organic compound belonging to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-(4-Ethoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 4-ethoxybenzaldehyde and 3-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the α,β-unsaturated carbonyl system can yield the corresponding saturated ketone.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 4-ethoxybenzoic acid and 3-methoxybenzoic acid.

    Reduction: Formation of 1-(4-ethoxyphenyl)-3-(3-methoxyphenyl)propan-1-one.

    Substitution: Formation of halogenated derivatives such as 4-bromo- or 4-chloro-substituted compounds.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its bioactive properties.

Mechanism of Action

The mechanism of action of (2E)-1-(4-Ethoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one is not fully understood. its biological activities are thought to be mediated through interactions with cellular targets such as enzymes and receptors. The compound may exert its effects by modulating signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

  • (2E)-1-(4-Chlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one
  • (2E)-1-(4-Methylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one
  • (2E)-1-(4-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one

Comparison:

  • (2E)-1-(4-Ethoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one is unique due to the presence of both ethoxy and methoxy groups, which can influence its chemical reactivity and biological activity.
  • (2E)-1-(4-Chlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one has a chlorine substituent, which can enhance its electrophilic aromatic substitution reactions.
  • (2E)-1-(4-Methylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one has a methyl group, which can affect its steric and electronic properties.
  • (2E)-1-(4-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one has a hydroxy group, which can participate in hydrogen bonding and influence its solubility and reactivity.

Biological Activity

Overview

(2E)-1-(4-Ethoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one, commonly known as a chalcone, is an organic compound characterized by its unique structural features, including ethoxy and methoxy substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research.

  • IUPAC Name : (E)-1-(4-ethoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one
  • Molecular Formula : C18H18O3
  • Molecular Weight : 282.33 g/mol
  • CAS Number : 6002-50-2
  • Density : 1.11 g/cm³
  • Boiling Point : 446.2°C at 760 mmHg
  • Flash Point : 215.6°C

The biological activities of this compound are believed to be mediated through interactions with various cellular targets, including enzymes and receptors. The compound may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, although detailed mechanisms remain to be fully elucidated .

Antimicrobial Activity

Research indicates that chalcones possess significant antimicrobial properties. Studies have shown that this compound exhibits activity against various bacterial strains. The presence of the ethoxy and methoxy groups enhances its interaction with microbial cell membranes, leading to increased permeability and eventual cell death.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in cell models exposed to inflammatory stimuli. This suggests potential therapeutic applications in treating inflammatory diseases .

Anticancer Properties

One of the most promising areas of research for this compound is its anticancer activity. Studies conducted on breast cancer cell lines (such as MCF-7) have demonstrated that this compound exhibits significant antiproliferative effects. The compound was found to induce apoptosis and inhibit tubulin polymerization, which is crucial for cancer cell division .

Table 1: Antiproliferative Activity in Cancer Cell Lines

CompoundCell LineIC50 (nM)
This compoundMCF-733
CA-4MCF-73.9
(2E)-1-(4-Chlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-oneMDA-MB-23123

Case Study 1: Breast Cancer Research

In a study evaluating the antiproliferative effects of various chalcone derivatives, this compound showed significant activity against the MCF-7 breast cancer cell line with an IC50 value of 33 nM, comparable to established chemotherapeutic agents like CA-4. The compound was noted for its ability to disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis .

Case Study 2: Inflammatory Response Inhibition

Another study focused on the anti-inflammatory properties of chalcones, including this compound. The results indicated that this compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, highlighting its potential as a therapeutic agent for inflammatory conditions .

Properties

IUPAC Name

(E)-1-(4-ethoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c1-3-21-16-10-8-15(9-11-16)18(19)12-7-14-5-4-6-17(13-14)20-2/h4-13H,3H2,1-2H3/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPQXABAYAKUJH-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20417313
Record name ZINC05068494
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20417313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6002-50-2
Record name ZINC05068494
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20417313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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